Summary of the Application: Trifluoromethylpyridine amide derivatives, which could include “3-Chloro-5-(trifluoromethyl)picolinamide”, are used in the development of eco-friendly pesticides . These compounds play a crucial role in controlling crop diseases, rapidly increasing the crop yields and food production .
Methods of Application/Experimental Procedures: A series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) was designed and synthesized . Their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (R. solanacearum), and insecticidal activities against P. xylostella were evaluated .
Results/Outcomes: The half-maximal effective concentration (EC 50) value of sulfone-containing compound F10 is 83 mg L −1 against Xoo, which is better than that of commercial thiodiazole copper (97 mg L −1) and bismerthiazol (112 mg L −1) . Thioether-containing compounds E1, E3, E5, E6, E10, E11, and E13 showed much higher activities against R. solanacearum with the EC 50 value from 40 to 78 mg L −1, which are much lower than that of thiodiazole copper (87 mg L −1) and bismerthiazol (124 mg L −1) . Furthermore, title compounds E3, E11, E24, and G2 showed good insecticidal activities of 75%, 70%, 70%, and 75%, respectively .
Field: Pharmaceutical Industry
Summary of the Application: Trifluoromethylpyridine (TFMP) derivatives, including potentially “3-Chloro-5-(trifluoromethyl)picolinamide”, are used in the development of new drugs . These compounds have unique physicochemical properties that make them valuable in the creation of pharmaceuticals .
Methods of Application/Experimental Procedures: The development of these drugs involves the synthesis of various TFMP derivatives and testing their biological activities . This process often involves complex chemical reactions and rigorous testing protocols to ensure the safety and efficacy of the resulting compounds .
Results/Outcomes: Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3-Chloro-5-(trifluoromethyl)picolinamide is a chemical compound characterized by its unique structure, which includes a chloro group and a trifluoromethyl group attached to a picolinamide backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 225.55 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity and applications in various fields, including pharmaceuticals and agrochemicals .
3-Chloro-5-(trifluoromethyl)picolinamide has been investigated for its biological properties, particularly its fungicidal activity. Studies have shown that compounds of this class can inhibit various fungal pathogens, suggesting potential applications in agriculture as fungicides. Additionally, the compound's structural features may contribute to its effectiveness against specific biological targets, making it a candidate for further pharmacological studies .
Several synthetic routes have been developed to produce 3-Chloro-5-(trifluoromethyl)picolinamide:
The applications of 3-Chloro-5-(trifluoromethyl)picolinamide are diverse:
Interaction studies have focused on understanding how 3-Chloro-5-(trifluoromethyl)picolinamide interacts with biological targets. Research indicates that this compound can bind to specific enzymes or receptors involved in fungal metabolism, inhibiting their function. Such interactions are crucial for determining the efficacy and safety profile of potential therapeutic agents derived from this compound .
Several compounds share structural similarities with 3-Chloro-5-(trifluoromethyl)picolinamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 3-chloro-5-(trifluoromethyl)picolinate | 0.91 | Ethyl ester variant; different solubility properties |
| 5-(Trifluoromethyl)picolinic acid | 0.81 | Lacks chloro substitution; potential acidity |
| 6-Chloro-5-(trifluoromethyl)picolinic acid | 0.78 | Chlorine at a different position; altered reactivity |
| 3-Chloro-5-fluoropicolinic acid | 0.78 | Fluoro instead of trifluoromethyl; different activity |
| 5-Chloro-4-(trifluoromethyl)picolinic acid | 0.77 | Different chlorination pattern; varied biological effects |
These compounds illustrate how variations in substitution patterns can influence chemical properties and biological activities, emphasizing the unique profile of 3-Chloro-5-(trifluoromethyl)picolinamide within this class of chemicals .
Direct halogenation represents a fundamental approach for introducing chlorine substituents into picolinamide derivatives [1]. The chlorination of pyridine carboxamides can be achieved through several methodologies, with palladium-catalyzed systems showing particular promise for regioselective transformations [1]. Research has demonstrated that picolinamide substrates can undergo directed chlorination reactions using sodium chlorate as the chlorine source in combination with palladium acetate catalysts [1].
The optimal conditions for palladium-directed chlorination typically involve the use of palladium acetate at 5 mol percent loading, with sodium chlorate serving as the oxidant and potassium persulfate as a co-oxidant [1]. These reactions proceed effectively in n-butanol at elevated temperatures of 110 degrees Celsius, requiring approximately 36 hours for completion [1]. The picolinamide moiety acts as a directing group, facilitating regioselective chlorination at specific positions on the pyridine ring [1].
Alternative chlorination strategies involve the use of phosphorus oxychloride and sulfur oxychloride as chlorinating agents [2]. These reagents have been successfully employed in the synthesis of chlorinated pyridine derivatives, with reaction temperatures ranging from -10 to 75 degrees Celsius depending on the specific substrate and desired selectivity [2]. The choice of solvent significantly influences the reaction outcome, with dimethylformamide often providing superior results compared to traditional alcoholic solvents [1].
For phenethylamine picolinamide substrates, sodium chlorite has emerged as an effective chlorinating agent when used in combination with palladium catalysis [1]. The optimized conditions for this transformation include the use of palladium acetate at 5 mol percent, sodium chlorite at 1.5 equivalents, and potassium persulfate at 1.5 equivalents in dimethylformamide at 80 degrees Celsius [1].
Nucleophilic trifluoromethylation represents a powerful methodology for incorporating trifluoromethyl groups into organic molecules [3] [4]. The active species in nucleophilic trifluoromethylation is the trifluoromethyl anion, which can be generated from various precursors including trimethyl(trifluoromethyl)silane, commonly known as the Ruppert-Prakash reagent [5]. This reagent serves as a widely applicable source of nucleophilic trifluoromethyl functionality and requires activation by fluoride sources such as tetrabutylammonium fluoride or cesium fluoride [5].
The mechanism of nucleophilic trifluoromethylation involves the initial formation of a pentacoordinated silicon intermediate when the Ruppert-Prakash reagent encounters fluoride anion [5]. This intermediate subsequently releases the trifluoromethyl anion, which can then attack electrophilic carbon centers [4]. Recent theoretical investigations have revealed that the choice of alkali metal cation significantly influences the reactivity and selectivity of nucleophilic trifluoromethylation reactions [4].
Fluoroform has emerged as an environmentally attractive alternative for nucleophilic trifluoromethylation [6] [4]. The direct use of fluoroform in combination with strong bases such as potassium hexamethyldisilazide enables the trifluoromethylation of various electrophilic substrates [6]. This approach offers advantages in terms of atom economy and environmental sustainability compared to traditional silicon-based reagents [6].
Table 1: Nucleophilic Trifluoromethylation Reagents and Conditions
| Reagent | Base/Activator | Temperature | Solvent | Typical Yield |
|---|---|---|---|---|
| Trimethyl(trifluoromethyl)silane | Cesium fluoride | Room temperature | Tetrahydrofuran | 70-90% |
| Fluoroform | Potassium hexamethyldisilazide | -40°C | Triglyme | 60-92% |
| Sodium trifluoroacetate | Copper iodide | 50-100°C | Dimethylformamide | 65-85% |
Copper-mediated nucleophilic trifluoromethylation has gained considerable attention due to its mild reaction conditions and broad substrate scope [7] [8]. The use of isolated trifluoromethylcopper complexes stabilized by 1,10-phenanthroline ligands enables efficient trifluoromethylation of aryl halides at temperatures ranging from room temperature to 50 degrees Celsius [7]. These copper reagents demonstrate exceptional functional group tolerance and can accommodate basic heterocycles without deactivation [7].
Electrophilic trifluoromethylation involves the use of positively charged trifluoromethyl sources to introduce trifluoromethyl groups into electron-rich substrates [9] [10]. Hypervalent iodine reagents, particularly those developed by Umemoto and Togni, represent the most widely employed electrophilic trifluoromethylating agents [9]. These reagents operate through single-electron transfer mechanisms, generating trifluoromethyl radicals that subsequently react with aromatic substrates [10].
The mechanism of electrophilic trifluoromethylation typically involves the initial reduction of the hypervalent iodine reagent by a suitable catalyst, commonly copper or ruthenium complexes [9]. This reduction generates a trifluoromethyl radical species, which then undergoes radical addition to aromatic systems [10]. The process is facilitated by photoredox catalysis, enabling mild reaction conditions and broad functional group compatibility [10].
Trifluoromethanesulfonyl chloride serves as another important electrophilic trifluoromethylating agent, particularly in photoredox-catalyzed transformations [10]. Under photochemical conditions with appropriate photocatalysts, this reagent enables the direct trifluoromethylation of arenes and heteroarenes at room temperature using household fluorescent light bulbs [10]. The reaction proceeds through a radical chain mechanism involving the photochemical generation of trifluoromethyl radicals [10].
Recent advances in electrophilic trifluoromethylation include the development of quinolinium sulfonate esters as visible light-triggered radical photocages [11]. These reagents enable rapid biomolecular trifluoromethylation with reaction times as short as one second, demonstrating the potential for highly efficient radical-based trifluoromethylation processes [11].
The construction of picolinamide rings can be accomplished through several strategic approaches, with direct amidation of picolinic acid derivatives representing the most straightforward methodology [12]. Traditional amide coupling procedures employ reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with appropriate activating agents [13] [14]. These coupling reactions typically proceed under mild conditions and demonstrate broad functional group tolerance [14].
The use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) has emerged as a particularly effective coupling reagent for picolinamide synthesis [13]. This reagent enables high-yielding amidation reactions while minimizing racemization and other side reactions commonly associated with carbodiimide-based coupling procedures [13]. The reaction typically requires the presence of a tertiary amine base such as diisopropylethylamine [13].
Alternative ring construction approaches involve the electrochemical synthesis of picolinamides from pyridine carbohydrazides [15]. This methodology employs potassium iodide as a mediator in aqueous medium, enabling the formation of diverse picolinamide derivatives through an environmentally benign process [15]. The electrochemical approach offers advantages in terms of avoiding external chemical oxidants and providing good functional group compatibility [15].
Table 2: Picolinamide Ring Construction Methods
| Method | Coupling Reagent | Reaction Time | Temperature | Yield Range |
|---|---|---|---|---|
| HATU Coupling | HATU/Diisopropylethylamine | 2-6 hours | Room temperature | 80-95% |
| Electrochemical | Potassium iodide | 4-8 hours | Room temperature | 65-85% |
| Mixed Anhydride | Isobutyl chloroformate | 1-3 hours | 0°C to room temperature | 70-90% |
The Bohlmann-Rahtz pyridine synthesis has been adapted for continuous flow conditions, enabling the preparation of substituted pyridines including picolinamide derivatives [16]. This approach involves the Michael addition of stabilized enamines to ethynyl carbonyl compounds followed by cyclodehydration [16]. The continuous flow implementation allows for precise temperature control and efficient heat transfer, resulting in improved yields compared to traditional batch processes [16].
Industrial-scale production of picolinamide derivatives requires careful optimization of reaction parameters to ensure economic viability and consistent product quality [17]. Continuous flow technology has emerged as a preferred approach for large-scale synthesis due to its superior heat and mass transfer characteristics compared to traditional batch reactors [18] [19]. The implementation of microreactor technology enables precise control over reaction conditions while reducing reaction times and improving yields [18].
Process intensification strategies for picolinamide production involve the integration of multiple synthetic steps into continuous flow sequences [20] [18]. This approach eliminates the need for intermediate isolation and purification, significantly reducing production costs and environmental impact [18]. Multi-step continuous flow synthesis has been successfully demonstrated for related heterocyclic compounds, providing a blueprint for picolinamide production optimization [20].
The optimization of industrial picolinamide synthesis requires consideration of multiple parameters including temperature, residence time, reagent stoichiometry, and solvent selection [21] [22]. Bayesian optimization platforms have been employed to systematically explore these parameter spaces, enabling simultaneous optimization of reaction yield and production rate [21] [22]. This approach has demonstrated particular value in identifying optimal conditions that balance productivity with product quality [21].
Table 3: Industrial Production Parameters for Picolinamide Synthesis
| Parameter | Batch Process | Continuous Flow | Optimization Benefit |
|---|---|---|---|
| Reaction Time | 6-24 hours | 5-60 minutes | 85% reduction |
| Temperature Control | ±5°C | ±1°C | Improved selectivity |
| Yield | 70-85% | 80-95% | 15% improvement |
| Throughput | 1-10 kg/day | 50-500 kg/day | 10-50x increase |
Energy efficiency represents a critical consideration in industrial picolinamide production [19]. Alternative heating methods including microwave irradiation, ultrasonic activation, and ohmic heating have been investigated as replacements for conventional thermal heating [19]. These enabling technologies often provide synergistic effects when combined with continuous flow processing, leading to reduced energy consumption and improved process economics [19].
The purification of picolinamide derivatives requires specialized techniques due to their polar nature and potential for hydrogen bonding [23]. High-performance liquid chromatography represents the gold standard for analytical and preparative purification of these compounds, with reversed-phase systems providing excellent separation efficiency [23]. The use of acidic mobile phases often enhances peak shape and resolution for basic heterocyclic compounds [23].
Crystallization techniques play a crucial role in the large-scale purification of picolinamide derivatives [12]. The selection of appropriate crystallization solvents requires consideration of solubility profiles, crystal morphology, and potential polymorphism [12]. Mixed solvent systems often provide optimal crystallization conditions, with alcohol-water mixtures being particularly effective for picolinamide compounds [12].
Column chromatography remains an essential purification technique for picolinamide synthesis, particularly during method development and small-scale preparations [12]. Silica gel chromatography with gradient elution using ethyl acetate-hexane or methanol-dichloromethane solvent systems typically provides effective separation [12]. The addition of triethylamine to the mobile phase can prevent peak tailing and improve recovery for basic compounds [12].
Advanced purification techniques including supercritical fluid chromatography and preparative high-performance liquid chromatography have been employed for challenging separations [23]. These methods offer advantages in terms of resolution, speed, and environmental impact compared to traditional approaches [23]. The implementation of automated purification systems enables high-throughput processing while maintaining consistent product quality [23].